Fesoterodine fumarate
Overview
Description
Synthesis Analysis
The synthesis of Fesoterodine fumarate involves a process of synthesis of 3,3 dipheylpropylamines, which may be used as pharmaceutical intermediates in the preparation of their pharmacologically active derivatives such as fesoterodine, tolterodine, their enantiomers, pharmaceutically acceptable salts and related compounds useful as antimuscarinic agents . Another synthesis process involves starting with N,N-diisopropyl -3-phenyl prop-2-en-1-amine and reacting with 4-cyano phenol in the presence of ethane sulfonic acid at 130°C .Molecular Structure Analysis
The molecular formula of Fesoterodine fumarate is C30H41NO7. Its average mass is 527.649 Da and its monoisotopic mass is 527.288330 Da . The structure of Fesoterodine fumarate includes one defined stereocentre .Chemical Reactions Analysis
The chemical reactions of Fesoterodine fumarate involve its conversion into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), by plasma esterases . The synthesis of Fesoterodine fumarate and its various intermediates was disclosed in WO 1999/058478 Al .Physical And Chemical Properties Analysis
Fesoterodine fumarate is a white to off-white powder. It is soluble in water, freely soluble in methanol, and practically insoluble in heptane . The molecular formula of Fesoterodine fumarate is C30H41NO7, and its average mass is 527.649 Da .Scientific Research Applications
Pharmacokinetics and Mechanism of Action
Fesoterodine fumarate, a prodrug rapidly metabolized to its active form by nonspecific plasma esterases, is primarily used to treat overactive bladder (OAB). It stands out due to its unique pharmacokinetic profile, including independence from the cytochrome P450 enzyme system and dual excretion pathways, contributing to less variability in drug exposure. This pharmacokinetic uniqueness allows its use in patients with mild to moderate renal and hepatic insufficiency, as well as in geriatric populations (Mock & Dmochowski, 2013).
Application in Neurogenic Detrusor Overactivity
Fesoterodine fumarate has been studied for its efficacy in treating neurogenic Detrusor Overactivity (nDO) due to spinal cord lesions or multiple sclerosis. This represents a significant advancement in the management of neurogenic lower urinary tract dysfunction (Konstantinidis et al., 2021).
Efficacy in Various Populations
Studies conducted in different patient populations, such as those in Korea and patients with Parkinson's disease, have consistently shown the safety and efficacy of fesoterodine fumarate in improving symptoms like urinary frequency, urgency, and urgency urinary incontinence. These studies underline its utility across diverse demographic and clinical profiles (Kim et al., 2016); (Yonguç et al., 2019).
Alternative Treatment for Anticholinergic Failure
Fesoterodine fumarate also provides an effective treatment alternative in cases where usual anticholinergic treatments fail due to lack of efficacy or intolerance to side effects. This highlights its role as a versatile option in the management of OAB (Garcia-Baquero et al., 2013).
Drug Release and Pharmacological Characterization
Research focusing on the physicochemical properties and drug-release mechanisms of fesoterodine fumarate, such as in dual-release bilayer tablets, contributes to understanding its pharmacodynamics. Such studies are essential for optimizing drug delivery systems for enhanced therapeutic effects (Lee et al., 2019). Additionally, pharmacological characterization of fesoterodine and its active metabolite against human muscarinic receptor subtypes provides insights into its functional activity, especially in comparison to other agents (Ney et al., 2008).
Safety And Hazards
Fesoterodine fumarate should be used with caution. Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed . Side effects may include constipation, dizziness, dry mouth, upset stomach, or urinary tract infection .
properties
IUPAC Name |
(E)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHXMIASLKXGBU-RNCYCKTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904655 | |
Record name | Fesoterodine fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fesoterodine fumarate | |
CAS RN |
286930-03-8 | |
Record name | Fesoterodine fumarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=286930-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fesoterodine fumarate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286930038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fesoterodine fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-but-2-enedioic acid; [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FESOTERODINE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOS72165S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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